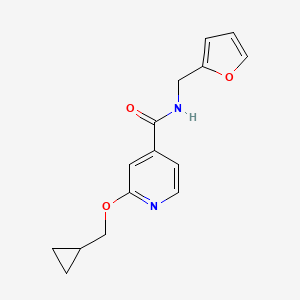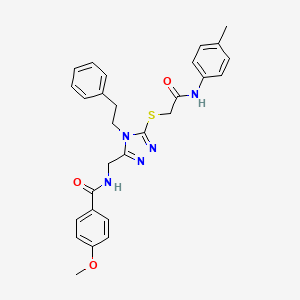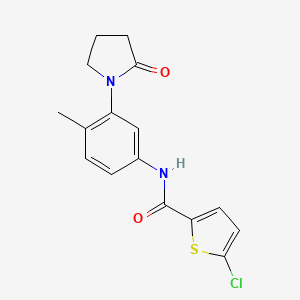
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione, also known as Methiothepin, is a potent serotonin receptor antagonist. It is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. Methiothepin has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
Mécanisme D'action
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione acts as a competitive antagonist at serotonin receptors. It binds to the receptor site and prevents serotonin from binding, thus blocking the downstream signaling pathways. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a higher affinity for certain serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, compared to others.
Biochemical and Physiological Effects:
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of serotonergic neurons in the central nervous system, leading to a decrease in serotonin release. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has also been found to decrease the activity of dopaminergic neurons in the mesolimbic pathway, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is a valuable tool for researchers studying the role of serotonin in the central nervous system. Its potent antagonistic effects make it useful for studying the downstream signaling pathways of serotonin receptors. However, its high affinity for certain receptor subtypes may limit its usefulness in certain experiments. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have some off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione. One area of interest is the role of serotonin in mood disorders, such as depression and anxiety. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the downstream effects of serotonin receptor activation in these disorders. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the role of serotonin in addiction and substance abuse. Further research is needed to fully understand the mechanisms of action of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione and its potential applications in scientific research.
Méthodes De Synthèse
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with methylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the desired product. The final product is purified through recrystallization and characterized through various analytical techniques.
Applications De Recherche Scientifique
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. It has been found to be a potent antagonist of various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been used to study the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
Propriétés
IUPAC Name |
N-methyl-1,1-dioxo-1,4-thiazinan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-7-2-4-10(8,9)5-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARIXQJVGOVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)



![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)


![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)

![N-(2,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2939186.png)
![(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2939188.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone](/img/structure/B2939190.png)